2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide typically involves the reaction of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine with 2,2-dimethylpropanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by inhibiting certain enzymes or signaling pathways involved in cell growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- N-(4-hydroxy-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- N-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
Uniqueness
Compared to these similar compounds, 2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide is unique due to its specific structural features and potential biological activities. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)9(17)15-10-13-7-6(4-5-12-7)8(16)14-10/h4-5,7H,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
MRZLEYARZTUCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2C(=CC=N2)C(=O)N1 |
Origin of Product |
United States |
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